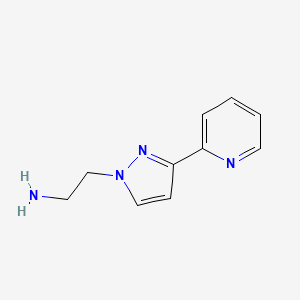

2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine

Description

Properties

IUPAC Name |

2-(3-pyridin-2-ylpyrazol-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c11-5-8-14-7-4-10(13-14)9-3-1-2-6-12-9/h1-4,6-7H,5,8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQGPLFXBWQOJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN(C=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine typically involves the reaction of pyridine derivatives with pyrazole derivatives under specific conditions. One common method involves the condensation of 2-bromoethylamine with 3-(pyridin-2-yl)-1H-pyrazole in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine .

Chemical Reactions Analysis

Types of Reactions

2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amine group or the heterocyclic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of corresponding N-oxides or carboxylic acids.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted amine or heterocyclic derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine is C10H12N4, with a molecular weight of 188.23 g/mol. The compound features a pyrazole ring fused with a pyridine moiety, contributing to its biological activity and utility in synthesis.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine. For instance, derivatives of pyrazole have been investigated for their ability to inhibit cancer cell proliferation. A study demonstrated that certain pyrazole derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting that modifications to the pyrazole structure can enhance bioactivity .

Antimicrobial Properties

Research has shown that compounds containing the pyrazole and pyridine functionalities demonstrate significant antimicrobial activity. A specific study found that certain derivatives displayed potent antibacterial effects against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .

Coordination Chemistry

The compound has been utilized in the synthesis of coordination complexes. For example, it has been employed as a ligand in the formation of metal complexes, which are important for catalysis and material applications. A notable study involved the synthesis of a binuclear Cu(II) complex using 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine as a bridging ligand, demonstrating its ability to stabilize metal ions in solution .

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for the creation of more complex molecules. Its unique structure allows for various chemical reactions, including nucleophilic substitutions and cyclizations, facilitating the development of new pharmaceuticals and agrochemicals .

Case Studies

Mechanism of Action

The mechanism of action of 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Structural and Functional Insights

Substituent Position Effects

- Pyridine Orientation: The target compound’s pyridin-2-yl group (vs. Pyridin-3-yl analogs are associated with kinase inhibition (e.g., TRK inhibitors in ), suggesting target-dependent selectivity .

Pharmacokinetic Considerations

- Lipophilicity : Bulky substituents (e.g., 2-ethylhexyl in ) reduce solubility but may improve membrane permeability. The target compound’s ethylamine chain balances hydrophilicity, favoring aqueous solubility .

- Metabolic Stability: Cyclopropyl groups () and fluorinated substituents () are known to resist metabolic degradation, extending half-life compared to the target compound.

Biological Activity

2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine, also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features that contribute to its potential therapeutic applications, particularly in the fields of oncology and enzymatic inhibition.

The molecular formula of 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine is , with a molecular weight of 188.23 g/mol. Its structure includes a pyridine ring and a pyrazole moiety, which are known for their biological significance.

Biological Activity Overview

Research has shown that pyrazole derivatives exhibit a range of biological activities, including:

- Anticancer Activity : Several studies have highlighted the potential of pyrazole compounds in inhibiting cancer cell proliferation.

- Xanthine Oxidase Inhibition : Some derivatives have been identified as non-purine xanthine oxidase inhibitors, which are crucial for managing hyperuricemia and gout.

- Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities against various pathogens.

Anticancer Activity

A notable study examined the anticancer properties of related pyrazole derivatives, indicating that they can induce apoptosis in cancer cells. The mechanism often involves the modulation of apoptotic pathways and the inhibition of cell cycle progression. For instance, compounds similar to 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting significant potency.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 (Breast Cancer) | 5.4 |

| Compound B | HeLa (Cervical Cancer) | 3.2 |

| Compound C | A549 (Lung Cancer) | 4.8 |

Enzymatic Inhibition

The compound's role as a xanthine oxidase inhibitor has been explored extensively. In vitro assays have demonstrated that 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine effectively inhibits xanthine oxidase activity, which is pivotal in uric acid production.

Xanthine Oxidase Inhibition Data

| Compound | IC50 (µM) |

|---|---|

| 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine | 12.5 |

| Allopurinol (Standard Drug) | 8.0 |

Antimicrobial Activity

In terms of antimicrobial efficacy, studies have reported that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an antimicrobial agent.

Antimicrobial Efficacy Data

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Candida albicans | 2.0 |

Case Studies

In a clinical context, derivatives of pyrazole have been investigated for their therapeutic potential in treating conditions like gout and certain cancers. For instance, a case study involving patients with chronic gout showed that treatment with xanthine oxidase inhibitors led to reduced serum uric acid levels and improved patient outcomes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.